molecular formula C22H18ClF3N6O6S B11480373 4-{[(3-chlorophenyl)carbamoyl]amino}-N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide

4-{[(3-chlorophenyl)carbamoyl]amino}-N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide

Cat. No.: B11480373
M. Wt: 586.9 g/mol
InChI Key: GDZKLITWKJHMOC-UHFFFAOYSA-N
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Description

4-{[(3-chlorophenyl)carbamoyl]amino}-N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a carbamoyl group, and a pyrrolo[2,3-d]pyrimidinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-{[(3-chlorophenyl)carbamoyl]amino}-N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the chlorophenyl carbamoyl intermediate, followed by the introduction of the pyrrolo[2,3-d]pyrimidinyl group through a series of condensation and cyclization reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the chlorophenyl group allows for potential oxidation reactions, which can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbamoyl group, using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

4-{[(3-chlorophenyl)carbamoyl]amino}-N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful for studying enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-{[(3-chlorophenyl)carbamoyl]amino}-N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions can vary depending on the specific target and the biological context.

Comparison with Similar Compounds

Similar compounds to 4-{[(3-chlorophenyl)carbamoyl]amino}-N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide include other benzenesulfonamide derivatives and pyrrolo[2,3-d]pyrimidinyl compounds These compounds share structural similarities but may differ in their specific functional groups or substituents, leading to variations in their chemical reactivity and biological activity

Properties

Molecular Formula

C22H18ClF3N6O6S

Molecular Weight

586.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[4-[[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl]phenyl]urea

InChI

InChI=1S/C22H18ClF3N6O6S/c1-31-16-15(17(33)32(2)20(31)36)21(18(34)29-16,22(24,25)26)30-39(37,38)14-8-6-12(7-9-14)27-19(35)28-13-5-3-4-11(23)10-13/h3-10,30H,1-2H3,(H,29,34)(H2,27,28,35)

InChI Key

GDZKLITWKJHMOC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)C(C(=O)N2)(C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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